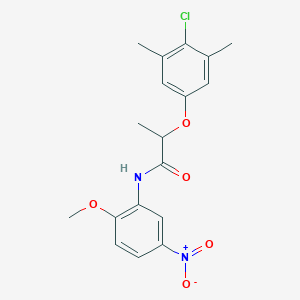![molecular formula C19H15F4N5O5 B4173400 N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4173400.png)
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide
Vue d'ensemble
Description
This compound belongs to a class of highly fluorinated molecules, which are often explored for their unique properties and applications in various fields of chemistry and pharmacology. Its complex structure suggests potential for specific biological interactions or functionalities due to the presence of multiple fluorine atoms and a pyrrolo[2,3-d]pyrimidin-5-yl core.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, starting from basic building blocks like fluorinated anilines or pyridines. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], closely related to the target compound, can be prepared through direct fluorination, indicating the complexity and specificity required in the synthesis of fluorinated derivatives (Banks, Besheesh, & Tsiliopoulos, 1996).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a fluorinated phenyl group, a pyrrolo[2,3-d]pyrimidin-5-yl core, and an acetamide linkage. These elements suggest a molecule with significant potential for specific biological interactions, enhanced by the electron-withdrawing effects of the fluorine atoms which can affect the molecule's reactivity and binding affinity.
Chemical Reactions and Properties
Fluorinated compounds are known for their unique reactivity, often showing enhanced stability and selectivity in chemical reactions. The trifluoromethyl and fluorophenyl groups contribute to the molecule's acidity, reactivity towards nucleophiles, and overall electronic properties. For example, the synthesis of fluorinated derivatives of sigma-1 receptor modulators indicates the role of fluorination in modulating biological activity and chemical reactivity (Kuznecovs et al., 2020).
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N5O5/c20-9-3-5-10(6-4-9)28-14-13(15(31)25-17(28)33)18(16(32)24-14,19(21,22)23)26-11(29)8-27-7-1-2-12(27)30/h3-6H,1-2,7-8H2,(H,24,32)(H,26,29)(H,25,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSBEUMVTTWGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B4173318.png)
![2-(3-chloro-4-methoxyphenyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173325.png)
![4-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide](/img/structure/B4173328.png)
![5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173338.png)
![N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4173339.png)
![N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4173342.png)


![4-{5-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4173360.png)
![N-(2-methoxyphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4173367.png)
![diethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4173371.png)
![1-(3-bromophenyl)-2-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173380.png)
![2-(3-bromophenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173393.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-ethylglycinamide](/img/structure/B4173411.png)